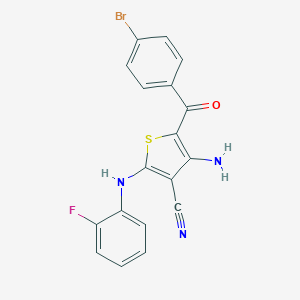![molecular formula C20H25F3N2O2S B460678 Ethyl 3-[[6-tert-butyl-3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]propanoate](/img/structure/B460678.png)
Ethyl 3-[[6-tert-butyl-3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-[[6-tert-butyl-3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]propanoate is a complex organic compound that belongs to the class of esters. This compound is characterized by the presence of a quinoline ring system substituted with tert-butyl, cyano, and trifluoromethyl groups, as well as a sulfanyl propanoate ester moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[[6-tert-butyl-3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.
Introduction of Substituents: The tert-butyl, cyano, and trifluoromethyl groups are introduced through various substitution reactions. For example, tert-butyl groups can be added using tert-butyl chloride in the presence of a Lewis acid catalyst.
Formation of the Ester Moiety: The ester moiety is formed by reacting the quinoline derivative with ethyl 3-mercaptopropanoate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Ethyl 3-[[6-tert-butyl-3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]propanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
Ethyl 3-[[6-tert-butyl-3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its potential binding affinity to biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
作用機序
The mechanism of action of Ethyl 3-[[6-tert-butyl-3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The cyano and trifluoromethyl groups are known to enhance binding affinity and selectivity towards certain biological targets. The sulfanyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic activity.
類似化合物との比較
Similar Compounds
- Ethyl 3-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}propanoate
- tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate
- 4-tert-butyl-3-iodoheptane
Uniqueness
Ethyl 3-[[6-tert-butyl-3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]propanoate is unique due to its combination of a quinoline ring with multiple functional groups, including tert-butyl, cyano, and trifluoromethyl. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C20H25F3N2O2S |
|---|---|
分子量 |
414.5g/mol |
IUPAC名 |
ethyl 3-[[6-tert-butyl-3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]propanoate |
InChI |
InChI=1S/C20H25F3N2O2S/c1-5-27-16(26)8-9-28-18-14(11-24)17(20(21,22)23)13-10-12(19(2,3)4)6-7-15(13)25-18/h12H,5-10H2,1-4H3 |
InChIキー |
XMQYOAJCTONYFN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCSC1=NC2=C(CC(CC2)C(C)(C)C)C(=C1C#N)C(F)(F)F |
正規SMILES |
CCOC(=O)CCSC1=NC2=C(CC(CC2)C(C)(C)C)C(=C1C#N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Amino-4-(2-butoxyphenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B460596.png)

![2-{[4-(4-chlorophenyl)-3-cyano-6-(2-thienyl)-2-pyridinyl]sulfanyl}-N,N-diethylacetamide](/img/structure/B460599.png)
![4-(4-Chlorophenyl)-2-[(1-methylbutyl)sulfanyl]-6-thien-2-ylnicotinonitrile](/img/structure/B460602.png)
![4-(4-methoxyphenyl)-2-{[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]sulfanyl}-6-(2-thienyl)nicotinonitrile](/img/structure/B460603.png)
![Methyl 6'-amino-5'-cyano-1-[(2-fluorophenyl)methyl]-2'-(2-methoxy-2-oxoethyl)-2-oxospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B460604.png)
![2-{[2-amino-5-cyano-6-(methylsulfanyl)-4-pyrimidinyl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B460605.png)
![6'-Amino-3'-ethyl-2',4'-dihydro-1,3-dimethyl-spiro[piperidine-4,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B460607.png)
![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-N-(2-iodophenyl)acetamide](/img/structure/B460609.png)
![2-Benzoyl-6-oxaspiro[2.5]octane-1,1-dicarbonitrile](/img/structure/B460610.png)
![2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl N-allyl-N'-cyanoimidothiocarbamate](/img/structure/B460611.png)
![2-Amino-4-({2-[(4-chlorophenyl)sulfonyl]ethyl}sulfanyl)-6-(methylsulfanyl)-5-pyrimidinecarbonitrile](/img/structure/B460612.png)
![6-amino-8-{2-[(2-chlorobenzyl)oxy]phenyl}-8,8a-dihydro-1H-isochromene-5,7,7(3H)-tricarbonitrile](/img/structure/B460613.png)
![prop-2-en-1-yl 5'-cyano-6'-({2-[(ethoxycarbonyl)amino]-2-oxoethyl}sulfanyl)-2'-methyl-1',4'-dihydro-3,4'-bipyridine-3'-carboxylate](/img/structure/B460618.png)
